4-((1H-pyrazol-1-yl)methyl)-1-(thiophen-2-ylsulfonyl)piperidine
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Overview
Description
4-((1H-pyrazol-1-yl)methyl)-1-(thiophen-2-ylsulfonyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a pyrazole moiety and a thiophene sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-pyrazol-1-yl)methyl)-1-(thiophen-2-ylsulfonyl)piperidine typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment to Piperidine: The pyrazole moiety is then attached to the piperidine ring via a nucleophilic substitution reaction, often using a suitable leaving group such as a halide.
Introduction of the Thiophene Sulfonyl Group: The final step involves the sulfonylation of the piperidine ring with thiophene sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-((1H-pyrazol-1-yl)methyl)-1-(thiophen-2-ylsulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiophene sulfonyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or acyl groups.
Scientific Research Applications
4-((1H-pyrazol-1-yl)methyl)-1-(thiophen-2-ylsulfonyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-((1H-pyrazol-1-yl)methyl)-1-(thiophen-2-ylsulfonyl)piperidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-((1H-pyrazol-1-yl)methyl)-1-(phenylsulfonyl)piperidine: Similar structure but with a phenyl group instead of a thiophene group.
4-((1H-pyrazol-1-yl)methyl)-1-(methylsulfonyl)piperidine: Similar structure but with a methyl group instead of a thiophene group.
Uniqueness
4-((1H-pyrazol-1-yl)methyl)-1-(thiophen-2-ylsulfonyl)piperidine is unique due to the presence of the thiophene sulfonyl group, which can impart different electronic and steric properties compared to other sulfonyl groups. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
4-(pyrazol-1-ylmethyl)-1-thiophen-2-ylsulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S2/c17-20(18,13-3-1-10-19-13)16-8-4-12(5-9-16)11-15-7-2-6-14-15/h1-3,6-7,10,12H,4-5,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDSCSGSGMVPTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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